molecular formula C15H19F2N3O3S B1224693 1-[[2-(2,4-Difluorophenoxy)-1-oxopropyl]amino]-3-(2-oxolanylmethyl)thiourea

1-[[2-(2,4-Difluorophenoxy)-1-oxopropyl]amino]-3-(2-oxolanylmethyl)thiourea

Cat. No. B1224693
M. Wt: 359.4 g/mol
InChI Key: WJKOSFMUFKSVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[2-(2,4-difluorophenoxy)-1-oxopropyl]amino]-3-(2-oxolanylmethyl)thiourea is an aromatic ether.

Scientific Research Applications

Thiourea Derivatives in Cycloaddition Reactions

  • Thiourea in [3+2] Cycloaddition : Thiourea derivatives, like the compound , can participate in [3+2] cycloaddition reactions with donor-acceptor cyclopropanes, yielding diverse 2-amino-4,5-dihydrothiophenes. This process demonstrates the versatility of thiourea compounds in organic synthesis (Xie et al., 2019).

Structural Analysis and Synthesis

  • Characterization of Thiourea Derivatives : Thiourea derivatives have been structurally characterized using various spectroscopic techniques, emphasizing their importance in molecular design and synthesis (Hussain et al., 2020).

Antihypertensive Activity

  • Antihypertensive Properties : Certain thiourea derivatives exhibit antihypertensive activity, which suggests potential therapeutic applications for similar compounds (Tilley et al., 1980).

Reactions with Epoxyalkanes

  • Interactions with Epoxyalkanes : Thiourea reacts with polyfluoro-2,3-epoxyalkanes, leading to the formation of various heterocyclic compounds. This underscores its reactivity and potential for creating diverse molecular structures (Saloutina et al., 2000).

Chiral Solvating Agents

  • Use as Chiral Solvating Agents : Thiourea derivatives can function as chiral solvating agents (CSAs) in NMR spectroscopy, facilitating enantiodiscrimination of amino acid derivatives (Recchimurzo et al., 2020).

Guanidine Formation

  • Guanidine Formation : Thiourea derivatives are utilized in the formation of guanidines, highlighting their role in the synthesis of biologically active compounds (Kim & Qian, 1993).

Antiproliferative Activity

  • Antiproliferative Activity : Some thiourea derivatives exhibit antiproliferative activity against various cancer cell lines, indicating their potential in cancer research (Szakonyi et al., 2014).

Chiral Derivatizing Agents

  • Resolution of Amino Acids : Thiourea derivatives serve as chiral derivatizing agents for resolving compounds with an amino group, showcasing their utility in stereochemical analysis (Péter et al., 1999).

Reactions with DNA and Proteins

  • DNA Interaction and Oxidative Stress : Thioureas can react with DNA and may contribute to oxidative stress, which is significant in understanding their biological interactions and potential toxicology (Henderson et al., 2004).

  • Metal Complexes with Proteins : The interaction of thiourea derivatives with proteins via metal complexes has been explored, suggesting their relevance in bioinorganic chemistry and drug design (Ali, 2015).

properties

Molecular Formula

C15H19F2N3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

1-[2-(2,4-difluorophenoxy)propanoylamino]-3-(oxolan-2-ylmethyl)thiourea

InChI

InChI=1S/C15H19F2N3O3S/c1-9(23-13-5-4-10(16)7-12(13)17)14(21)19-20-15(24)18-8-11-3-2-6-22-11/h4-5,7,9,11H,2-3,6,8H2,1H3,(H,19,21)(H2,18,20,24)

InChI Key

WJKOSFMUFKSVNQ-UHFFFAOYSA-N

SMILES

CC(C(=O)NNC(=S)NCC1CCCO1)OC2=C(C=C(C=C2)F)F

Canonical SMILES

CC(C(=O)NNC(=S)NCC1CCCO1)OC2=C(C=C(C=C2)F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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